Compound Description: This refers to a series of compounds that are structurally related to 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine. The key difference is the presence of a pyrimidin-2-yl group attached to the nitrogen atom at the 6-position of the tetrahydroisoquinoline ring. These derivatives were investigated for their potential as selective JAK2 inhibitors for treating myeloproliferative neoplasms []. One notable derivative, 13ac, showed excellent potency and selectivity for JAK2, effectively inhibiting the growth of SET-2 xenograft tumors in vivo [].
Relevance: These derivatives are directly derived from 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine and share the core tetrahydroisoquinoline structure with an amine group at the 6-position. The research focuses on modifications to this core structure, specifically the N-substitution at the 6-position, to develop potent and selective JAK2 inhibitors [].
Compound Description: This series of compounds features a tetrahydroisoquinoline ring with a hydroxyl group at the 6-position and a substituted benzyl group at the 1-position. The benzyl group consistently contains two iodine atoms and a methoxy group, with variations in their positions within the ring []. These derivatives were synthesized and evaluated for their activity at human β-adrenoceptors, searching for selective β3-AR agonists as potential treatments for obesity and type II diabetes [].
Relevance: While sharing the core tetrahydroisoquinoline structure with 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine, these derivatives differ significantly in their substitution patterns. They are grouped as related compounds due to their similar core structure and their investigation within the broader context of exploring the pharmacological potential of substituted tetrahydroisoquinolines [].
Compound Description: PI-OH acts as a potent potentiator of norepinephrine's contractile response in rat anococcygeus muscle [, ]. It serves as a central compound for developing new norepinephrine potentiators, leading to the synthesis and evaluation of various derivatives [, , , ].
Relevance: PI-OH shares the 2-methyl-1,2,3,4-tetrahydroisoquinoline scaffold with 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine, differing in the presence of a phenyl group and a hydroxyl group at the 4-position. Research on PI-OH and its derivatives focuses on exploring structure-activity relationships to enhance norepinephrine potentiation activity [, , , ].
Compound Description: This PI-OH derivative replaces the phenyl group at the 4-position with a 4-hydroxyphenyl group []. This modification resulted in only moderate NE potentiating activity compared to PI-OH [].
Relevance: This compound highlights the impact of substituent modifications on the core structure of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine, which is shared with PI-OH, and its influence on NE potentiating activity [].
Compound Description: This derivative, similar to the previous one, modifies the phenyl group at the 4-position of PI-OH, this time with a 3-hydroxyphenyl group []. This change led to a slightly higher NE potentiating activity than PI-OH itself [].
Relevance: This derivative further emphasizes the importance of the phenyl substituent and its position in modulating the biological activity of the 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine core structure found in PI-OH [].
Compound Description: This derivative introduces a 3,4-dihydroxyphenyl group at the 4-position of the PI-OH scaffold []. This modification resulted in the most potent compound among the tested series, showing a significantly higher NE potentiating activity compared to PI-OH [].
Relevance: This derivative provides essential insights into the structure-activity relationship of PI-OH and its derivatives. Specifically, it highlights the significant impact of the 3,4-dihydroxyphenyl substitution on the core structure of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine, suggesting its crucial role in the inhibition of NE uptake [].
Compound Description: This entry refers to four stereoisomers (1R,4R-3a, 1S,4S-3b, 1S,4R-4a, and 1R,4S-4b) derived from PI-OH, introducing a methyl group at the 1-position []. These isomers were synthesized and analyzed to investigate the impact of stereochemistry on their NE potentiating activity [].
Relevance: By comparing these stereoisomers to 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine and PI-OH, the research delves deeper into understanding the structure-activity relationship of this class of compounds, emphasizing the role of stereochemistry in influencing their biological activity [].
2-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolines
Compound Description: This entry refers to two enantiomers, 4S-5a and 4R-5b, derived from PI-OH by removing the hydroxyl group at the 4-position []. Similar to the previous entry, these compounds were synthesized and evaluated to explore the impact of structural changes on their NE potentiating activity [].
Relevance: These enantiomers, alongside 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine and PI-OH, provide valuable insights into the structure-activity relationship of tetrahydroisoquinoline derivatives. The study emphasizes the importance of specific functional groups, such as the hydroxyl group, in modulating their biological activity [].
Compound Description: This entry encompasses two stereoisomers of PI-OH, 3R,4R-6a and 3S,4S-6b, featuring a methyl group at the 3-position []. These isomers were synthesized and tested alongside other PI-OH derivatives to assess their NE potentiating activity and the influence of stereochemistry [].
Relevance: The comparison of these stereoisomers with 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine and other PI-OH derivatives contributes to understanding the structural features essential for NE potentiation within this class of compounds. The research highlights the importance of specific substitution patterns and stereochemistry for optimal biological activity [].
4-Aryl-2-methyl-1,2,3,4-tetrahydroisoquinolines
Compound Description: This broad category encompasses various derivatives of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine where the phenyl group at the 4-position is replaced by different aryl groups []. This class includes the naturally occurring alkaloid (±)-cherylline (16g) []. These compounds were synthesized through a Pummerer-type cyclization reaction, showcasing a novel approach to this class of compounds [].
Relevance: These derivatives share the core 2-methyl-1,2,3,4-tetrahydroisoquinoline structure with 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine, and their synthesis and characterization provide insights into the versatility and potential applications of this chemical scaffold in medicinal chemistry [].
Compound Description: These compounds feature a methoxy group at the 6-position and a hydroxyl group at the 7-position of the tetrahydroisoquinoline ring. This core structure is further modified with various substituents, commonly associated with dopamine D3 receptor antagonists []. These derivatives were synthesized and evaluated for their binding affinity to dopamine D1, D2, and D3 receptors, showing promising selectivity for the D3 receptor [].
Relevance: While structurally distinct from 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine in terms of substitution patterns, these derivatives are relevant due to their shared tetrahydroisoquinoline core. They exemplify the diverse pharmacological activities accessible through modifications of this scaffold, highlighting its potential in developing therapeutics targeting different biological targets [].
6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinolines
Compound Description: These compounds are structurally similar to 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine but differ in the presence of a fluorine atom at the 6-position and the absence of a fused benzene ring at the 4 and 5 positions. These compounds serve as precursors for synthesizing quinolone antibacterial agents [].
Relevance: The structural similarities and shared 2-methyl-tetrahydroquinoline motif with 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine highlight the versatility of these core structures in medicinal chemistry, showcasing their application in developing various therapeutic agents [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards